molecular formula C13H9F3O3 B11847792 1-(Trifluoromethoxy)naphthalene-8-acetic acid CAS No. 1261493-15-5

1-(Trifluoromethoxy)naphthalene-8-acetic acid

Katalognummer: B11847792
CAS-Nummer: 1261493-15-5
Molekulargewicht: 270.20 g/mol
InChI-Schlüssel: IWTJYYTYFOSWOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Trifluoromethoxy)naphthalene-8-acetic acid is an organic compound with the molecular formula C13H9F3O3. This compound features a naphthalene ring substituted with a trifluoromethoxy group and an acetic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a naphthalene derivative using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The resulting trifluoromethoxy-naphthalene intermediate is then subjected to carboxylation to introduce the acetic acid group.

Industrial Production Methods

Industrial production of 1-(Trifluoromethoxy)naphthalene-8-acetic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Trifluoromethoxy)naphthalene-8-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

1-(Trifluoromethoxy)naphthalene-8-acetic acid has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Trifluoromethoxy)naphthalene-8-acetic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific reactivity and stability are required.

Eigenschaften

CAS-Nummer

1261493-15-5

Molekularformel

C13H9F3O3

Molekulargewicht

270.20 g/mol

IUPAC-Name

2-[8-(trifluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H9F3O3/c14-13(15,16)19-10-6-2-4-8-3-1-5-9(12(8)10)7-11(17)18/h1-6H,7H2,(H,17,18)

InChI-Schlüssel

IWTJYYTYFOSWOW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)CC(=O)O)C(=CC=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.